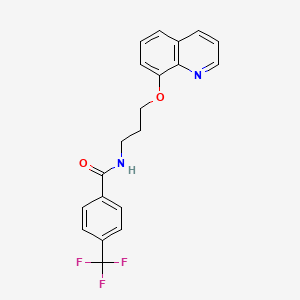
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide" is a novel chemical entity that appears to be related to a family of quinoline derivatives. These derivatives have been the subject of various studies due to their potential biological activities, such as antibacterial, antiviral, and receptor modulation properties. For instance, quinoline derivatives have been synthesized for their antibacterial activities against various strains of bacteria, including E. coli and S. aureus, as well as for their potential as anti-influenza agents and modulators of the human vanilloid receptor 1 (TRPV1) . Additionally, quinoline-containing compounds have been evaluated as radioligands for peripheral benzodiazepine receptors, which could be useful in PET imaging .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the reaction of benzohydrazide derivatives with other compounds in the presence of a catalyst such as Et3N, as seen in the facile synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides . Similarly, the synthesis of N-[11C]methylated quinoline-2-carboxamides for PET imaging involves N-methylation of desmethyl precursors . These methods demonstrate the versatility of quinoline derivatives in chemical synthesis, allowing for the creation of a variety of compounds with potential biological applications.
Molecular Structure Analysis
Quinoline derivatives exhibit a range of molecular structures, as evidenced by the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives . The molecular structures of these compounds have been characterized by spectroscopic analyses and single-crystal X-ray diffraction, revealing the influence of different substituents on the overall molecular conformation and potential reactivity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including the Passerini- and Ugi-type reactions, as demonstrated by the use of 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates . These reactions enable the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the reactivity of quinoline derivatives in the formation of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be quite diverse. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, showing different packing patterns and hydrogen bonding interactions . These polymorphs can exhibit unique properties such as liquid crystalline behavior. Additionally, the solubility and crystallization behavior of these compounds can be influenced by the choice of solvent, as indicated by the powder X-ray diffraction studies .
Wissenschaftliche Forschungsanwendungen
Heterogeneous Catalysis
The study by Shen et al. demonstrates the remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This highlights the potential of quinoline derivatives in catalyzing specific chemical reactions, which could be relevant for the development of novel catalytic processes in organic synthesis.
Sulfonylation Reactions
Xia et al. discuss the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, indicating the versatility of these compounds in undergoing chemical transformations that could be useful in synthesizing diverse organic molecules with potential applications in drug development and materials science (Xia et al.).
Antimicrobial Activity
A study by Idrees et al. on the synthesis of azetidinone derivatives integrated with quinoline highlights the antimicrobial potential of such compounds. This suggests that N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Idrees et al.).
Antimicrobial and Anti-Inflammatory Applications
Holla et al.'s research on pyrazolo[3,4-d]pyrimidine derivatives, including quinoline compounds, for antibacterial and antifungal activity suggests potential applications in combating microbial infections and inflammation (Holla et al.).
Inhibitors of DNA Methylation
Rilova et al. discuss quinoline derivatives as inhibitors of DNA methyltransferase, which could have implications in cancer therapy by reactivating tumor suppressor genes silenced by DNA methylation (Rilova et al.).
Anti-Influenza Virus Agents
Zhang et al. describe the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents, indicating the potential antiviral applications of quinoline derivatives, which could be relevant for N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide (Zhang et al.).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of “N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide” and similar compounds could include further investigation into their synthesis, reactions, and potential applications. This could involve exploring different catalysts, reaction conditions, and substrates .
Eigenschaften
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXMJGMHFJTOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


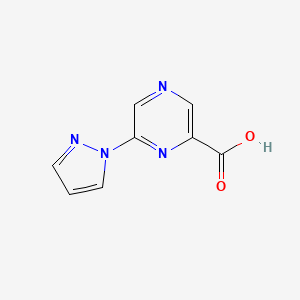
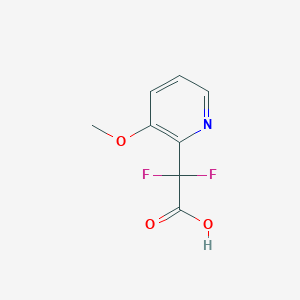
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
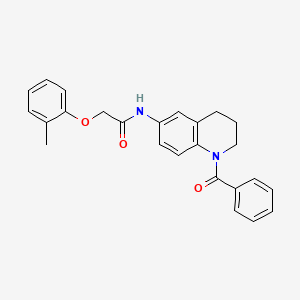
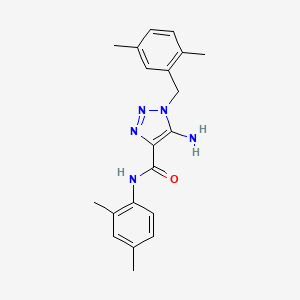
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)
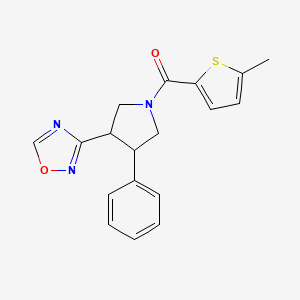
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
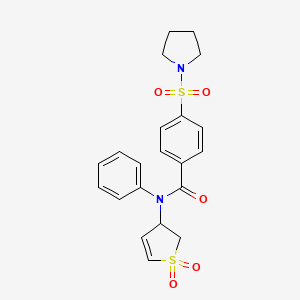
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)
